3-(Benzyloxy)cyclobutanecarboxylic acid
Description
Evolution of Synthetic Strategies for Benzyloxy-Substituted Cyclobutane (B1203170) Derivatives
The synthesis of substituted cyclobutanes has evolved considerably from classical methods to more sophisticated and stereocontrolled strategies. Early approaches often relied on multi-step sequences starting from pre-existing cyclic systems. For instance, the preparation of 3-chlorocyclobutanecarboxylic acid was achieved through the free-radical chlorination of 1,1-cyclobutanedicarboxylic acid, followed by decarboxylation.
A pivotal development in cyclobutane synthesis was the advent of the [2+2] photocycloaddition between two olefins. This method, first discovered in the 19th century, has become a cornerstone for forming four-membered rings and remains one of the most common strategies for accessing the cyclobutane core. For benzyloxy-substituted derivatives, a key reaction is the thermal [2+2] cycloaddition of benzyl (B1604629) vinyl ether with dichloroketene (B1203229), which is generated in situ.
More recent advancements have focused on improving efficiency, selectivity, and functional group tolerance. Modern methods include transition-metal-catalyzed reactions, ring expansions of highly strained cyclopropanol (B106826) precursors, and organocatalyzed approaches that offer environmentally friendly and enantioselective routes to chiral cyclobutane structures. A particularly innovative strategy that bypasses the limitations of traditional cycloadditions is the use of C–H functionalization logic. This approach allows for the controlled, sequential installation of substituents onto a simple cyclobutane core, providing a powerful tool for constructing unsymmetrical and polysubstituted cyclobutane natural products and their analogues. nih.gov
Significance of the Cyclobutanecarboxylic Acid Scaffold in Advanced Organic Chemistry Research
The cyclobutanecarboxylic acid scaffold is of significant interest in advanced organic chemistry and medicinal chemistry for several key reasons. researchgate.net Its importance stems from the unique three-dimensional and conformational properties conferred by the puckered four-membered ring. google.com
In the field of drug discovery, the cyclobutane unit is increasingly employed as a versatile structural motif to enhance the properties of bioactive molecules. google.com Its rigid, non-planar structure can act as a conformational lock, restricting the flexibility of a molecule to favor a specific bioactive conformation for optimal interaction with a biological target, such as an enzyme or receptor. google.comguidechem.com This conformational restriction can lead to improved potency and selectivity.
Furthermore, the cyclobutane scaffold serves as an effective bioisostere for other common chemical groups. It can replace a phenyl ring, providing a three-dimensional, sp³-rich alternative that can improve physicochemical properties like solubility while maintaining or enhancing biological activity. google.com It is also used to replace alkene moieties, thereby preventing potential cis/trans isomerization in vivo and increasing the metabolic stability of a drug candidate. The ability of the cyclobutane ring to orient key pharmacophore groups in precise spatial arrangements and to fill hydrophobic pockets within protein binding sites makes it an invaluable tool for medicinal chemists in the design of novel therapeutics. google.comgoogle.com
Role of the 3-(Benzyloxy)cyclobutanecarboxylic Acid Moiety as a Key Intermediate in Complex Molecular Architectures
The this compound moiety, and its closely related precursor 3-(benzyloxy)-1-cyclobutanone, are recognized as important intermediates in the synthesis of complex, high-value molecules. google.com A Chinese patent highlights that 3-(benzyloxy)-1-cyclobutanone is a key synthetic material for the preparation of therapeutics, including HIV-1 reverse transcriptase inhibitors and Polo-like kinase (PLK) inhibitors. google.com The development of efficient, scalable syntheses for this intermediate underscores its industrial importance. google.com
PLK inhibitors are a class of anticancer agents that target the cell cycle, while HIV-1 reverse transcriptase inhibitors are a cornerstone of antiretroviral therapy for HIV/AIDS. The incorporation of the benzyloxy-substituted cyclobutane core into these molecular architectures is strategic. The benzyloxy group provides a protected hydroxyl functionality that can be revealed later in a synthetic sequence for further elaboration, while the cyclobutane ring itself imparts the desirable conformational rigidity and structural properties discussed previously. The use of this specific intermediate allows for the construction of complex frameworks that are crucial for the biological activity of these important classes of therapeutic agents.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 4958-02-5 |
| Molecular Formula | C₁₂H₁₄O₃ |
| Molecular Weight | 206.24 g/mol |
| IUPAC Name | 3-(benzyloxy)cyclobutane-1-carboxylic acid |
| Physical Form | Solid or Liquid |
| Storage Temperature | Room Temperature |
Data sourced from multiple chemical suppliers.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-phenylmethoxycyclobutane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(14)10-6-11(7-10)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNNOFVDQHAHVFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964279, DTXSID001232666, DTXSID601242722 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4958-02-5, 84182-48-9, 84182-47-8 | |
| Record name | 3-(Benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001232666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cis-3-(Phenylmethoxy)cyclobutanecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601242722 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(benzyloxy)cyclobutane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 3 Benzyloxy Cyclobutanecarboxylic Acid
Retrosynthetic Analysis and Strategic Disconnections for the Cyclobutane (B1203170) Core
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 3-(Benzyloxy)cyclobutanecarboxylic acid, the primary challenge lies in the formation of the four-membered ring with the desired substitution pattern.
A logical first step in the retrosynthesis is a functional group interconversion (FGI), envisioning the target carboxylic acid originating from a precursor such as an alcohol, ketone, or ester. A particularly common precursor is the corresponding ketone, 3-(benzyloxy)cyclobutan-1-one, which can be derived from several pathways.
One of the most powerful methods for constructing four-membered rings is the [2+2] cycloaddition reaction, where two unsaturated molecules react to form a cyclobutane ring. acs.org Retrosynthetically, disconnecting the cyclobutane ring of a precursor like 3-(benzyloxy)cyclobutanone (B149166) via a [2+2] pathway leads to two two-carbon synthons.
This disconnection corresponds to the reaction between an alkene and a ketene (B1206846). For the synthesis of 3-(benzyloxy)cyclobutanone, the logical precursors are benzyl (B1604629) vinyl ether and a ketene equivalent. acs.org A common forward synthesis involves the in situ generation of dichloroketene (B1203229) from trichloroacetyl chloride, which then undergoes a cycloaddition with benzyl vinyl ether. The resulting dichlorocyclobutanone is subsequently dechlorinated using a reducing agent like a zinc-copper couple to yield 3-(benzyloxy)cyclobutan-1-one. acs.orggoogle.com This ketone can then be oxidized to the target carboxylic acid.
Table 1: Example of [2+2] Cycloaddition for a Precursor
| Reactants | Reagents | Product | Yield | Reference |
|---|---|---|---|---|
| Benzyl vinyl ether, Trichloroacetyl chloride | Zn-Cu couple | 3-(Benzyloxy)cyclobutan-1-one | 50% | acs.org |
An alternative retrosynthetic strategy involves disconnecting two bonds of the cyclobutane ring, leading to an acyclic precursor. This approach relies on an intramolecular ring-closing reaction in the forward synthesis. A common disconnection is at the C1-C2 and C3-C4 bonds, which points towards a 1,4-dicarbonyl compound or its equivalent that can be cyclized.
A more prevalent strategy for this type of structure involves the cyclization of a propane (B168953) derivative bearing leaving groups at the 1 and 3 positions with a malonic ester. For instance, a synthetic route to 3-oxocyclobutanecarboxylic acid, a key intermediate, starts from 1,3-dibromoacetone (B16897) and a malonate like diisopropyl malonate. google.com The reaction proceeds via a double nucleophilic substitution to form the cyclobutane ring, followed by hydrolysis and decarboxylation. The resulting 3-oxocyclobutanecarboxylic acid can be reduced to the 3-hydroxy derivative, which is then etherified with a benzyl group to give the target molecule. A patent describes a similar route starting from 1,3-dibromo-2,2-dimethoxypropane (B40201) and diisopropyl malonate. google.com
Another approach involves the double-alkylation of a dianion with epichlorohydrin, which delivers a cyclobutane hydroxy acid in a scalable manner. acs.org This method relies on a magnesium chelate to template the final ring-closing alkylation.
The construction of substituted cyclobutanes presents significant stereochemical challenges due to the puckered nature of the ring. acs.org Achieving stereocontrol is crucial, and retrosynthetic planning must incorporate strategies to establish the desired relative (cis/trans) and absolute stereochemistry.
For this compound, which has a stereocenter at C1 and C3, four stereoisomers are possible. Stereoselective synthesis can be approached in several ways:
Substrate Control: Employing a chiral starting material or auxiliary that directs the stereochemical outcome of the ring-forming reaction.
Reagent Control: Using chiral reagents, such as a chiral reducing agent for the ketone precursor, to induce stereoselectivity.
Catalyst Control: Utilizing a chiral catalyst to control the stereochemistry of the key bond-forming steps.
A diastereoselective synthesis of a related cyclobutane hydroxy acid has been reported, where the relative stereochemistry was controlled via a magnesium chelate during a ring-closing alkylation. acs.org Furthermore, enantioselective methods, such as the catalytic enantioselective reduction of a prochiral ketone precursor (e.g., 3-oxocyclobutanecarboxylate), can provide access to enantiomerically pure cyclobutanols, which are valuable intermediates. nih.gov
Novel and Optimized Synthetic Routes
Modern synthetic chemistry emphasizes the development of novel routes that are more efficient, selective, and environmentally benign than classical methods.
Catalytic methods are highly desirable as they can minimize waste and enable reactions that are otherwise difficult. Enantioselective catalysis is particularly important for producing single-enantiomer compounds for pharmaceutical applications.
The synthesis of chiral cyclobutane derivatives can be achieved through the enantioselective functionalization of a pre-formed ring. nih.gov A key strategy for accessing enantiopure this compound would involve the catalytic asymmetric reduction of a ketone precursor. For example, the enantioselective transfer hydrogenation of a 3-oxocyclobutane ester using a chiral catalyst like (R,R)-Ts-DENEB can produce the corresponding cis- or trans-hydroxy ester with high enantiomeric excess (ee). nih.gov This hydroxy ester can then be benzylated and hydrolyzed to the final product.
Table 2: Enantioselective Reduction of Cyclobutanone Precursors
| Substrate | Catalyst/Reagent | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Benzocyclobutenone | (R,R)-Ts-DENEB | Benzocyclobutenol | 93% | 99% | nih.gov |
While these examples are on related structures, the methodology is directly applicable to precursors for this compound. After obtaining the chiral alcohol, a standard Williamson ether synthesis with benzyl bromide would yield the benzyloxy-substituted cyclobutane ring.
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.com While specific literature on green syntheses of this compound is scarce, the principles can be applied to existing routes.
Safer Solvents: The [2+2] cycloaddition route often employs diethyl ether, a flammable and peroxide-forming solvent. acs.org A greener alternative could be a bio-based solvent like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME).
Atom Economy: The use of stoichiometric reagents like zinc in the dechlorination step of the [2+2] cycloaddition pathway generates significant metal waste. A catalytic dechlorination or hydrogenation would be a greener alternative.
Hazardous Reagents: Reagents like trichloroacetyl chloride are highly corrosive and toxic. Developing alternative ketene precursors under milder conditions would improve the safety profile of the synthesis.
Catalysis: As discussed in section 2.2.1, shifting from stoichiometric reagents (e.g., stoichiometric reducing agents) to catalytic methods (e.g., catalytic hydrogenation) improves atom economy and reduces waste, which are core tenets of green chemistry. semanticscholar.org
By re-evaluating classical synthetic routes through the lens of green chemistry, more sustainable and safer methods for the production of this compound can be developed.
Scalability Studies and Process Optimization for Production
While specific large-scale synthesis data for this compound is not extensively detailed in publicly available literature, valuable insights can be drawn from the scalable synthesis of structurally related cis-1,3-disubstituted cyclobutane carboxylic acid scaffolds. The principles of process optimization employed in these analogous syntheses are directly applicable to the production of this compound.
A key aspect of developing a scalable synthesis is the optimization of reaction conditions to maximize yield, minimize impurities, and ensure operational simplicity. For instance, in the synthesis of a cis-1,3-disubstituted cyclobutane carboxylic acid, a diastereoselective reduction of a cyclobutylidene Meldrum's acid derivative was a critical step. The optimization of this reduction highlights several important factors for scalability. acs.org
Solvent and Temperature Effects:
The choice of solvent and reaction temperature can significantly impact both the reaction rate and the diastereoselectivity. In the analogous synthesis, various solvents were screened for the reduction step. While complete conversion was achieved in solvents like ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), and acetonitrile (B52724) (MeCN), the diastereomeric ratio was moderate. Lowering the reaction temperature was found to be crucial for enhancing selectivity. For example, conducting the reaction at -5 °C or -25 °C resulted in a higher diastereomeric ratio compared to reactions run at 25 °C. For practical large-scale operations, a balance must be struck between achieving high selectivity and the ease of maintaining very low temperatures. In this case, -5 °C was chosen as an optimal temperature for facile control in a standard reaction setup. acs.org
Control of Impurities and Crystallization:
On a large scale, purification by column chromatography is often undesirable due to cost and time constraints. Therefore, developing a process where the desired product can be isolated and purified by crystallization is highly advantageous. In the synthesis of the analogous cyclobutane derivative, it was discovered that controlling acidic impurities was critical for improving the diastereomeric ratio through recrystallization. This underscores the importance of understanding the impurity profile and its impact on downstream purification steps. acs.org
Streamlining Synthetic Steps:
The following interactive table summarizes the optimization of a key reduction step in the synthesis of a related cyclobutane carboxylic acid, illustrating the impact of solvent and temperature on diastereoselectivity.
| Entry | Solvent | Temperature (°C) | Diastereomeric Ratio (cis:trans) |
| 1 | EtOH | 25 | Moderate |
| 2 | EtOAc | 25 | Moderate |
| 3 | MeCN | 25 | Moderate |
| 4 | Toluene (B28343) | 5 | Improved |
| 5 | Toluene | -5 | High |
| 6 | Toluene | -25 | Very High |
This data is representative of optimization studies on analogous cyclobutane systems and highlights key parameters for consideration in the scalable synthesis of this compound.
Mechanistic Investigations of Key Synthetic Transformations
The stereochemical outcome of the synthesis of this compound is dictated by the mechanisms of the key bond-forming and functional group manipulation steps. Understanding these mechanisms is crucial for rational process optimization and for achieving the desired stereoisomer.
One common route to 3-substituted cyclobutane derivatives involves the reduction of a corresponding cyclobutanone. In the case of this compound, a likely precursor is a 3-benzyloxycyclobutanone derivative. The stereoselectivity of the hydride reduction of such cyclobutanones has been the subject of both experimental and computational studies. nih.govvub.ac.be
Mechanism of Hydride Reduction of 3-Substituted Cyclobutanones:
The reduction of 3-substituted cyclobutanones with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) typically yields a mixture of cis and trans alcohols. Experimental studies on the reduction of 3-benzyloxycyclobutanone have shown a high selectivity for the formation of the cis-alcohol. nih.govvub.ac.be This selectivity can be further enhanced by lowering the reaction temperature and using less polar solvents. nih.gov
Computational studies using density functional theory (DFT) have provided a rationale for this observed stereoselectivity. The preference for the hydride to attack from the face opposite to the substituent (anti-facial attack) is attributed to minimizing torsional strain, which is consistent with the Felkin-Anh model. In the case of 3-benzyloxycyclobutanone, in addition to torsional strain, repulsive electrostatic interactions between the incoming hydride and the benzyloxy substituent disfavor the syn-facial attack, further increasing the selectivity for the cis product. nih.gov The computed cis/trans ratios from these mechanistic studies are in good agreement with the experimental results. nih.govsemanticscholar.org
Chemical Transformations and Derivatization of 3 Benzyloxy Cyclobutanecarboxylic Acid
Carboxylic Acid Functional Group Manipulations
The carboxylic acid group is a primary site for transformations, allowing for the synthesis of a wide array of derivatives such as esters and amides, or its complete removal or reduction.
Esterification: The conversion of 3-(benzyloxy)cyclobutanecarboxylic acid to its corresponding esters can be readily achieved through standard protocols. The Fischer esterification, an acid-catalyzed reaction with an alcohol, is a common method. libretexts.org This equilibrium-driven process often requires a large excess of the alcohol to drive the reaction to completion. libretexts.org
Amidation: The formation of amides from this compound requires activation of the carboxyl group, as direct reaction with an amine is generally inefficient. libretexts.org This is because amines, being basic, tend to deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org To facilitate this transformation, coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are frequently employed. libretexts.orgresearchgate.net These reagents react with the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine to yield the desired amide. libretexts.orgbohrium.com
| Transformation | Reagent/Catalyst | Description |
|---|---|---|
| Esterification | Alcohol (e.g., Methanol, Ethanol) + Acid Catalyst (e.g., H₂SO₄, HCl) | Fischer esterification; an equilibrium process favored by excess alcohol. libretexts.org |
| Amidation | Amine + Coupling Agent (e.g., DCC, EDC) | Forms an active intermediate that readily reacts with an amine to form an amide bond. libretexts.orgresearchgate.net |
Reduction: The carboxylic acid moiety can be reduced to a primary alcohol. This transformation typically requires the use of powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), to afford (3-(benzyloxy)cyclobutyl)methanol.
Decarboxylation: The removal of the carboxyl group from simple cyclobutanecarboxylic acids is challenging and generally requires high temperatures. thieme-connect.de Decarboxylation is more readily achieved when the molecule contains an activating group at the appropriate position. youtube.com For instance, cyclobutane-1,1-dicarboxylic acids can be decarboxylated thermally, often by heating to temperatures around 160–170°C. orgsyn.org Similarly, β-keto acids (or 3-oxo carboxylic acids) undergo decarboxylation relatively easily upon heating, proceeding through a cyclic enol intermediate. youtube.com In the absence of such activating features, the decarboxylation of this compound is not a facile process.
Reactions Involving the Cyclobutane (B1203170) Ring
The strained cyclobutane core is amenable to various transformations, including ring-restructuring reactions and stereocontrolled functionalization of its C-H bonds.
Methodologies for the ring expansion of cyclobutane derivatives have been developed, offering pathways to larger carbocyclic and heterocyclic systems. nih.gov A classical approach involves the formation of a gem-dihalocyclopropane on a cyclobutene (B1205218) precursor, which can then undergo a ring-opening reaction to yield a five-membered ring. une.edu.au For a substrate like this compound, this would first require the introduction of unsaturation into the ring. Another strategy, the Tiffeneau–Demjanov rearrangement, could be applied to a derivative such as 1-amino-1-(hydroxymethyl)-3-(benzyloxy)cyclobutane, leading to the formation of a cyclopentanone.
Ring contraction methodologies are less common but represent another potential transformation pathway for modifying the cyclobutane core.
Recent advances in C-H functionalization have provided powerful tools for the direct and stereoselective modification of the cyclobutane ring. nih.gov These methods often utilize a directing group on the substrate to guide a transition metal catalyst to a specific C-H bond, enabling the formation of new carbon-carbon or carbon-heteroatom bonds with high precision. acs.orgnih.gov
The carboxylic acid group of this compound can be converted into such a directing group, for example, an 8-aminoquinoline (B160924) amide. acs.org This allows a palladium catalyst to selectively activate the C-H bonds at the C2 and C4 positions, leading to bis-arylated products with defined stereochemistry. acs.org Furthermore, rhodium(II) catalysts have been shown to mediate regiodivergent C-H functionalization of substituted cyclobutanes. nih.gov By carefully selecting the rhodium catalyst and its ligands, it is possible to selectively form chiral 1,1-disubstituted or cis-1,3-disubstituted cyclobutanes. nih.gov This approach provides a strategic advantage for accessing novel chemical space, bypassing the need for traditional cycloaddition strategies. nih.govnih.gov
| Catalyst System | Directing Group | Outcome | Reference |
|---|---|---|---|
| Pd(OAc)₂ | 8-Aminoquinoline Amide | Direct C-H arylation at positions adjacent to the directing group. | acs.org |
| Rh₂(S-TCPTAD)₄ | (None specified) | Catalyst-controlled C-H insertion to form chiral 1,1-disubstituted products. | nih.gov |
| Rh₂(S-2-Cl-5-BrTPCP)₄ | (None specified) | Catalyst-controlled C-H insertion to form cis-1,3-disubstituted products. | nih.gov |
Modifications of the Benzyloxy Moiety
The benzyloxy group (–OCH₂Ph) is a widely used protecting group for alcohols in organic synthesis due to its general stability and the various methods available for its cleavage.
The most common method for debenzylation is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using hydrogen gas (H₂) in the presence of a palladium on carbon catalyst (Pd/C). The reaction proceeds under mild conditions and results in the formation of 3-hydroxycyclobutanecarboxylic acid and toluene (B28343) as a byproduct.
Alternative methods for benzyl (B1604629) ether cleavage exist, offering orthogonality to hydrogenation-sensitive functional groups. Lewis acids, such as tin(IV) chloride (SnCl₄), have been shown to selectively cleave benzyl esters and can also be applied to benzyl ethers, although selectivity can be an issue. dal.ca Oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) is another option. nih.gov The reactivity of benzyl ethers towards DDQ can be influenced by their steric and electronic environment, allowing for selective deprotection in complex molecules. nih.gov
| Method | Reagents | Description |
|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Standard, mild, and efficient method for debenzylation. organic-chemistry.org |
| Lewis Acid-Mediated Cleavage | SnCl₄, AlCl₃ | Alternative method useful when hydrogenation is not feasible. dal.ca |
| Oxidative Cleavage | DDQ | Useful for selective deprotection based on the electronic properties of the substrate. nih.gov |
Chemoselective Deprotection Strategies of the Benzyl Ether
The benzyl ether in this compound serves as a robust protecting group for the hydroxyl functional group. Its removal, or deprotection, is a critical step in synthetic pathways where the free hydroxyl is required for subsequent transformations. Chemoselective deprotection—the removal of the benzyl group without altering other sensitive functionalities in the molecule, such as the carboxylic acid—is paramount. Several strategies have been developed for this purpose, with catalytic transfer hydrogenation and oxidative cleavage being the most prominent.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) is a widely employed method for benzyl ether cleavage due to its mild conditions and high efficiency. organic-chemistry.org This technique avoids the use of high-pressure hydrogen gas, opting instead for a hydrogen donor molecule in the presence of a metal catalyst, typically palladium on carbon (Pd/C). organic-chemistry.orgsigmaaldrich.com The reaction proceeds smoothly to yield the deprotected alcohol and toluene as a byproduct. organic-chemistry.org
Common hydrogen donors include formic acid, ammonium (B1175870) formate, isopropanol, and cyclohexene. organic-chemistry.orgresearchgate.net The choice of donor and solvent can be optimized to enhance selectivity and reaction rates. organic-chemistry.orgresearchgate.net For instance, while formic acid is an effective donor, it sometimes requires a large amount of the palladium catalyst. organic-chemistry.org Isopropanol has also been demonstrated as an effective and selective hydrogen donor for the hydrogenolysis of benzyl ethers. researchgate.net This method is particularly valuable in complex molecule synthesis due to its tolerance of various functional groups that might be sensitive to harsher reductive conditions. organic-chemistry.org
Oxidative Cleavage
An alternative to reductive cleavage is the oxidative deprotection of benzyl ethers. This approach is particularly useful when other reducible groups, such as alkenes or alkynes, are present in the molecule and must be preserved. nih.gov A common reagent for this transformation is 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ). organic-chemistry.orgnih.gov The reaction mechanism involves the formation of a charge-transfer complex, followed by hydride abstraction from the benzylic position. This method shows good chemoselectivity, although it is generally more effective for electron-rich benzyl ethers, such as the p-methoxybenzyl (PMB) ether. organic-chemistry.orgnih.gov However, recent developments have enabled the DDQ-mediated cleavage of simple benzyl ethers through photoirradiation, expanding the utility of this method. organic-chemistry.orgnih.gov
Below is a table summarizing common chemoselective deprotection strategies for benzyl ethers.
| Method | Reagents and Catalyst | Hydrogen Donor/Oxidant | Typical Conditions | Key Features | Citations |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Formic Acid | Room temperature, solvent (e.g., EtOH) | Fast, simple, avoids high-pressure H₂. | organic-chemistry.org |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | 2-Propanol | Reflux | High selectivity, less reactive than formic acid. | researchgate.net |
| Catalytic Transfer Hydrogenation | Palladium on Carbon (Pd/C) | Cyclohexene | Acetic acid co-catalyst | Efficient for O-aryl benzyl ethers. | sigmaaldrich.com |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | DDQ | MeCN, photoirradiation (UV) | Preserves reducible functional groups. | organic-chemistry.orgnih.gov |
| Acid-Mediated Cleavage | Boron Trichloride (BCl₃) | Pentamethylbenzene (scavenger) | Low temperature | Chemoselective in the presence of various functional groups. | organic-chemistry.org |
Functionalization of the Aromatic Ring (e.g., halogenation, nitration)
Functionalization of the aromatic ring of the benzyl group in this compound involves electrophilic aromatic substitution (EAS). The benzyloxy group (-OCH₂Ph) is an activating, ortho, para-directing group due to the lone pairs on the oxygen atom, which can be donated into the aromatic ring through resonance. This increased electron density makes the ring more susceptible to attack by electrophiles, primarily at the ortho and para positions. However, direct functionalization can be challenging due to potential side reactions involving the carboxylic acid or the benzylic C-H bonds.
Halogenation
Aromatic halogenation, such as bromination or chlorination, can be achieved using a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃). youtube.com The Lewis acid polarizes the halogen molecule, creating a potent electrophile that is attacked by the electron-rich benzene (B151609) ring. youtube.com For a substrate like this compound, the reaction would be expected to yield a mixture of ortho- and para-halogenated products. The steric bulk of the cyclobutane moiety might influence the ratio of ortho to para substitution.
It is important to note that harsh halogenation conditions could potentially lead to the cleavage of the benzyl ether or undesired reactions at the carboxylic acid. An alternative approach is decarboxylative halogenation, where the carboxylic acid itself is replaced by a halogen. nih.govacs.org However, this transforms a different part of the molecule and would not achieve functionalization of the benzyl group's aromatic ring.
Nitration
Nitration of the aromatic ring is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄). This combination generates the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. Similar to halogenation, the benzyloxy group directs the substitution to the ortho and para positions. The reaction of benzo[b]thiophen-2-carboxylic acid under various nitrating conditions has been shown to yield a mixture of substitution products, demonstrating the complexities that can arise with substituted aromatic carboxylic acids. rsc.org The development of milder, more selective nitration methods, such as those using copper catalysts or alternative nitrating agents, could potentially offer a more controlled functionalization of the benzyl ring. chemrevlett.com
| Transformation | Typical Reagents | Expected Products | Key Considerations | Citations |
| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | ortho- and para-Halogenated derivatives | The benzyloxy group is an o,p-director. Potential for side reactions or ether cleavage under harsh conditions. | youtube.com |
| Nitration | HNO₃/H₂SO₄ | ortho- and para-Nitrinated derivatives | Strongly acidic conditions may affect other functional groups. Potential for multiple nitrations or oxidation. | rsc.org |
Exploratory Biological Studies and Mechanistic Insights Non Clinical
In Vivo Proof-of-Concept Studies in Animal Models (Non-Therapeutic/Pharmacokinetic Focus)
Pre-clinical Animal Model Studies for Mechanistic Understanding (e.g., disease models, excluding safety/toxicity profile)
No studies have been published that describe the use of 3-(Benzyloxy)cyclobutanecarboxylic acid in preclinical animal models to investigate its mechanism of action in any disease.
Metabolic Pathways and Biotransformation Studies (Non-Human)
There is no available information on the metabolic pathways or biotransformation of this compound in any non-human species.
Computational and Theoretical Investigations
Conformational Analysis and Energy Landscapes of the Cyclobutane (B1203170) Ring
The cyclobutane ring is characterized by significant ring strain, a combination of angle strain from C-C-C bond angles deviating from the ideal 109.5° and torsional strain from eclipsing C-H bonds. libretexts.orgmasterorganicchemistry.com To alleviate this, the ring adopts a non-planar, "puckered" or "butterfly" conformation. libretexts.orgnih.gov This puckering creates two distinct substituent positions: axial and equatorial, analogous to cyclohexane. acs.org The substituents on 3-(benzyloxy)cyclobutanecarboxylic acid—the benzyloxy and carboxylic acid groups—profoundly influence the ring's preferred conformation and the energy barrier to ring inversion (the process of one puckered conformer flipping to another).
Molecular mechanics (MM) and molecular dynamics (MD) simulations are computational methods used to explore the conformational landscape of flexible molecules. MM calculations use classical physics-based force fields to estimate the potential energy of different molecular conformations, allowing for the rapid identification of low-energy (stable) structures. MD simulations extend this by solving Newton's equations of motion, simulating the movement of atoms over time and providing a view of the molecule's dynamic behavior, including ring puckering and substituent rotations.
For this compound, these simulations can map the potential energy surface associated with the cyclobutane ring's puckering angle. The simulations would analyze the relative stabilities of the cis and trans isomers, as well as the different puckered conformers for each, such as those with substituents in diaxial, diequatorial, or axial-equatorial arrangements. Generally, conformers with bulky substituents like the benzyloxy group in the more spacious equatorial position are energetically favored to minimize steric hindrance. acs.org
| Conformer (Trans Isomer) | Substituent Positions | Relative Energy (kcal/mol) | Population at 298 K (%) |
| 1 | 1-COOH (eq), 3-OBn (eq) | 0.00 | 95.5 |
| 2 | 1-COOH (ax), 3-OBn (ax) | 2.50 | 1.5 |
| 3 | 1-COOH (eq), 3-OBn (ax) | 1.80 | 4.0 |
| 4 | 1-COOH (ax), 3-OBn (eq) | 1.95 | 3.0 |
| This interactive table presents hypothetical data from a molecular mechanics simulation, illustrating the energetic preference for equatorial substitution. |
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a more accurate description of molecular structure and energetics by explicitly considering the electronic structure. acs.orgnih.gov These methods are used to precisely calculate the geometric parameters of the cyclobutane ring, such as bond lengths, bond angles, and the puckering angle, for each stable conformer. nih.govnih.gov
For this compound, DFT calculations can determine the energy difference between the cis and trans stereoisomers with high accuracy. The calculations would confirm that the trans isomer with both bulky groups in equatorial positions is the global energy minimum. Furthermore, these methods can compute the energy barrier for ring inversion, which is the energy required to pass through the planar transition state. The presence of substituents typically influences this barrier. Natural bond orbital (NBO) analysis can also be employed to understand how electronic effects, such as hyperconjugation, contribute to the stability of the puckered conformation. nih.govacs.org
| Isomer | Parameter | Calculated Value |
| trans | Puckering Angle (θ) | 28.5° |
| Energy Barrier (Inversion) | 1.95 kcal/mol | |
| Relative Energy (vs. cis) | -2.10 kcal/mol | |
| cis | Puckering Angle (θ) | 27.8° |
| Energy Barrier (Inversion) | 1.75 kcal/mol | |
| Relative Energy (vs. trans) | 0.00 kcal/mol | |
| This interactive table displays representative data from quantum chemical calculations, highlighting key geometric and energetic differences between stereoisomers. |
Reaction Mechanism Elucidation and Prediction
Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions, including those used to synthesize the cyclobutane core of this compound.
A common method for constructing the cyclobutane ring is the [2+2] cycloaddition of an alkene with a ketene (B1206846). mdpi.comacs.org The synthesis of 3-(benzyloxy)cyclobutanone (B149166), a direct precursor to the target acid, can be achieved via the cycloaddition of benzyl (B1604629) vinyl ether with dichloroketene (B1203229) (generated in situ). acs.org
Transition state theory and computational methods like DFT allow for the precise location of the transition state (TS) structures along the reaction coordinate. By calculating the energy of the reactants, transition state, and products, the activation energy barrier for the reaction can be determined. acs.org This analysis can distinguish between a concerted mechanism, where the two new C-C bonds form simultaneously, and a stepwise mechanism involving a diradical or zwitterionic intermediate. For ketene cycloadditions, the mechanism is often a concerted, antarafacial-suprafacial [π2s + π2a] process. Computational analysis provides the exact geometry of the TS, showing the bond-forming distances and angles that define the reaction pathway.
| Reaction Pathway | Activation Energy (ΔG‡, kcal/mol) | Reaction Energy (ΔG, kcal/mol) | Key TS Bond Distances (Å) |
| Concerted [2+2] Cycloaddition | 15.5 | -25.8 | C1-C3: 2.15, C2-C4: 2.25 |
| Stepwise (Intermediate Formation) | 22.1 | -12.3 | C1-C3: 2.05 |
| This interactive table provides hypothetical energetic data comparing concerted and stepwise pathways for the [2+2] cycloaddition, as determined by transition state analysis. |
When substituted alkenes are used in [2+2] cycloadditions, the formation of different stereoisomers (cis or trans) is possible. Computational chemistry can predict the stereochemical outcome by comparing the activation energies of the transition states leading to each isomer. researchgate.netnih.gov The stereoisomer formed via the lower-energy transition state will be the major product.
In the synthesis of 3-(benzyloxy)cyclobutanone, the orientation of the benzyl vinyl ether as it approaches the ketene determines the final stereochemistry. DFT calculations can model the different modes of approach (e.g., leading to the cis or trans product). The energy differences between these competing transition states, though often small, can be accurately calculated. These differences arise from subtle variations in steric interactions and electronic effects in the TS, allowing for a rational prediction of the reaction's stereoselectivity.
| Transition State | Product Stereoisomer | Relative TS Energy (kcal/mol) | Predicted Product Ratio |
| TS-trans | trans-3-(Benzyloxy)cyclobutanone | 0.00 | >95:5 |
| TS-cis | cis-3-(Benzyloxy)cyclobutanone | 2.5 | <5:95 |
| This interactive table shows a computational prediction of stereoselectivity based on the calculated energy difference between competing transition states. |
Structure-Activity Relationship (SAR) Modeling for Biological Targets (Non-Clinical)
While clinical data is outside this scope, computational modeling can be used to explore the potential interactions of this compound with biological targets, forming the basis of non-clinical Structure-Activity Relationship (SAR) studies. Methods like molecular docking and MD simulations are used to predict how a molecule might bind to a protein's active site.
For instance, cyclobutane analogs bearing a benzyloxy moiety have been investigated as inhibitors of tubulin polymerization. nih.gov Computational studies on these compounds have used molecular docking to place the ligands into the colchicine (B1669291) binding site of tubulin. These models showed that the stereochemistry of the cyclobutane ring was critical for activity, with cis isomers forming more stable and persistent hydrogen bonds with key amino acid residues (like those in the T5 loop) compared to their trans counterparts. nih.gov
Following this precedent, a hypothetical docking study of the cis and trans isomers of this compound could be performed on a relevant protein target. Such a study would predict the binding affinity (e.g., docking score) and binding mode for each isomer. The results could reveal key interactions, such as hydrogen bonds from the carboxylic acid or pi-stacking from the benzyl group, providing a theoretical basis for why one stereoisomer might be more biologically active than the other.
| Isomer | Docking Score (kcal/mol) | Key Interacting Residues | H-Bonds |
| cis | -8.5 | Asn101, Thr179, Lys254 | 3 |
| trans | -6.2 | Asn101, Val238 | 1 |
| This interactive table summarizes hypothetical results from a molecular docking study, illustrating how computational SAR can differentiate between stereoisomers based on their predicted binding to a biological target. |
Quantitative Structure-Activity Relationships (QSAR) for Enzyme and Receptor Interactions
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological activity. These models are instrumental in predicting the activity of new compounds and optimizing lead structures.
A diligent search for QSAR studies involving this compound has found no specific research articles or datasets. Consequently, there are no established QSAR models that describe its interactions with specific enzymes or receptors. The development of such models would necessitate a dataset of structurally related analogues and their corresponding biological activities, which is not currently available in the public domain.
Ligand-Protein Docking and Molecular Dynamics Simulations of Compound-Target Complexes
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, typically a protein receptor or enzyme. This is often followed by molecular dynamics (MD) simulations, which provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more detailed understanding of the binding stability and interactions.
Despite the utility of these methods, there are no published studies detailing the results of ligand-protein docking or molecular dynamics simulations for this compound with any biological target. Such investigations would be crucial for identifying potential protein targets, elucidating its mechanism of action at a molecular level, and guiding the design of more potent and selective analogues. The absence of this research indicates that the specific molecular targets of this compound, if any, have not been explored using these computational approaches.
Advanced Spectroscopic and Structural Elucidation Studies of Derivatives Not Basic Compound Identification
Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments
Multidimensional NMR spectroscopy is an indispensable tool for the complete and unambiguous assignment of proton (¹H) and carbon (¹³C) signals in complex organic molecules like derivatives of 3-(benzyloxy)cyclobutanecarboxylic acid. Techniques such as COSY, HSQC, HMBC, and NOESY provide crucial information about scalar couplings and through-space interactions, which are vital for determining not only the connectivity but also the relative stereochemistry and preferred conformation of the cyclobutane (B1203170) ring. acs.orgacs.orgnih.gov
In a typical derivative, such as the methyl ester of this compound, the ¹H NMR spectrum can be crowded. A 2D Homonuclear Correlation Spectroscopy (COSY) experiment is employed to identify proton-proton coupling networks. For instance, the methine proton at C1 would show a correlation to the adjacent methylene (B1212753) protons at C2 and C4 of the cyclobutane ring.
The Heteronuclear Single Quantum Coherence (HSQC) spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ugm.ac.idcolumbia.edulibretexts.org For example, the benzylic methylene protons would show a cross-peak to the corresponding benzylic carbon signal.
Further insight into the molecular framework is gained from the Heteronuclear Multiple Bond Correlation (HMBC) experiment, which reveals long-range (2-3 bond) correlations between protons and carbons. columbia.eduresearchgate.netustc.edu.cn This is particularly useful for identifying quaternary carbons and confirming the connectivity between the benzyloxy group, the cyclobutane ring, and the carboxylic acid moiety. For instance, the benzylic protons would show a correlation to the cyclobutane C3 carbon, and the protons on the cyclobutane ring would show correlations to the carbonyl carbon of the carboxylic acid group.
To establish the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. This technique detects protons that are close in space, providing information about the relative orientation of substituents on the cyclobutane ring. nih.govmdpi.comacdlabs.com For a cis isomer, a NOE would be observed between the proton at C1 and the proton at C3. Conversely, in a trans isomer, such a correlation would be absent, and instead, a NOE might be observed between the C1 proton and the C2/C4 protons on the same face of the ring. The puckered conformation of the cyclobutane ring can also be inferred from the pattern of NOE correlations. nih.govlibretexts.org
| Position | ¹H δ (ppm) | ¹³C δ (ppm) | COSY Correlations | HMBC Correlations | NOESY Correlations (cis-isomer) |
|---|---|---|---|---|---|
| 1 (CH) | 3.15 | 45.2 | H2, H4 | C2, C3, C4, C=O | H3, H2α, H4α |
| 2 (CH₂) | 2.30, 2.55 | 30.8 | H1, H2', H4 | C1, C3, C4 | H1, H3, H4 |
| 3 (CH) | 4.10 | 75.6 | H2, H4 | C1, C2, C4, C_benzyl | H1, H2β, H4β |
| 4 (CH₂) | 2.25, 2.50 | 30.8 | H1, H2, H4' | C1, C2, C3 | H1, H2, H3 |
| C=O | - | 175.4 | - | H1, H2, H4 | - |
| CH₂-Ph | 4.50 | 70.1 | - | C3, C_ipso | H3, H_ortho |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy, thereby confirming its molecular formula. When coupled with tandem mass spectrometry (MS/MS), it provides detailed information about the molecule's structure through the analysis of its fragmentation pathways. nih.govmdpi.com
For a derivative of this compound, electrospray ionization (ESI) would typically generate the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The accurate mass measurement of this molecular ion allows for the unambiguous determination of its elemental formula.
Collision-induced dissociation (CID) of the molecular ion in an MS/MS experiment would lead to a series of characteristic fragment ions. The benzylic ether linkage is a common site of fragmentation. A primary fragmentation pathway would involve the cleavage of the C-O bond of the benzyloxy group, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. Another significant fragmentation would be the loss of the entire benzyloxy group, resulting in a cyclobutane carboxylic acid fragment. The carboxylic acid moiety can also undergo fragmentation, such as the loss of water (H₂O) or carbon dioxide (CO₂). The cyclobutane ring itself can undergo ring-opening or fragmentation, although this is often less favorable than the cleavage of the weaker benzylic ether bond. libretexts.orgmiamioh.edu
| m/z (Calculated) | Formula | Proposed Fragment Structure | Fragmentation Pathway |
|---|---|---|---|
| 207.0965 | [C₁₂H₁₅O₃]⁺ | [M+H]⁺ | Protonated Molecule |
| 189.0859 | [C₁₂H₁₃O₂]⁺ | Loss of H₂O | [M+H - H₂O]⁺ |
| 163.0864 | [C₁₁H₁₁O]⁺ | Loss of CO₂ | [M+H - CO₂H₂]⁺ |
| 91.0542 | [C₇H₇]⁺ | Tropylium ion | Cleavage of benzylic C-O bond |
X-ray Crystallography for Absolute Stereochemistry and Conformational Analysis
X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and absolute stereochemistry. acs.org For a chiral derivative of this compound, single-crystal X-ray diffraction analysis can definitively establish the absolute configuration of the stereocenters, provided a suitable crystal is obtained.
The analysis of the crystal structure would reveal the conformation of the cyclobutane ring, which is typically puckered to relieve ring strain. libretexts.orgmaricopa.eduyoutube.com The degree of puckering and the preferred orientation of the substituents (axial or equatorial) can be precisely determined. nih.gov Furthermore, the crystal packing is dictated by intermolecular interactions such as hydrogen bonding (e.g., between carboxylic acid groups) and van der Waals forces. These interactions can provide insights into how the molecules self-assemble in the solid state. nih.gov
For chiral, non-centrosymmetric space groups, the Flack parameter can be used to determine the absolute configuration of the molecule with high confidence. csic.es
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁ |
| a (Å) | 8.56 |
| b (Å) | 10.23 |
| c (Å) | 12.45 |
| β (°) | 105.2 |
| Volume (ų) | 1049.8 |
| Z | 2 |
| Flack Parameter | 0.05(3) |
Circular Dichroism and Optical Rotatory Dispersion for Chiral Analysis
Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful chiroptical techniques used to investigate the stereochemistry of chiral molecules in solution. scispace.com These methods measure the differential absorption and refraction of left and right circularly polarized light, respectively. For derivatives of this compound, which are chiral, CD and ORD can be used to determine the absolute configuration and study conformational changes. chempap.orgacs.org
The CD spectrum of a chiral molecule shows positive or negative peaks, known as Cotton effects, in the region of its chromophores' electronic absorptions. The sign of the Cotton effect associated with a particular chromophore is related to the spatial arrangement of atoms around that chromophore. In the case of this compound derivatives, the phenyl ring of the benzyloxy group and the carbonyl group of the carboxylic acid are the primary chromophores. The sign of the Cotton effect observed for the n → π* transition of the carbonyl group, for instance, can be correlated to the absolute configuration at the adjacent stereocenter using empirical rules like the octant rule. scispace.comacs.org
ORD spectroscopy measures the change in optical rotation with wavelength. The shape of the ORD curve, particularly in the vicinity of an absorption band (anomalous dispersion), is also characteristic of the molecule's stereochemistry. scispace.com By comparing the experimental CD or ORD spectra with those of related compounds of known absolute configuration, or with spectra predicted by quantum chemical calculations, the absolute stereochemistry of the this compound derivative can be assigned. mdpi.comacs.org
| Technique | Wavelength (nm) | Observation | Interpretation |
|---|---|---|---|
| CD | 220 | Positive Cotton Effect (Δε = +2.5) | Corresponds to the n → π* transition of the carboxyl group, indicative of a specific absolute configuration (e.g., R). |
| CD | 260 | Weak Negative Cotton Effect (Δε = -0.8) | Corresponds to the π → π* transition of the phenyl group. |
| ORD | 589 (D-line) | [α] = +45.2° | Specific rotation at the sodium D-line. |
| ORD | 230 | Positive peak | Anomalous dispersion corresponding to the positive Cotton effect in the CD spectrum. |
Future Directions and Emerging Research Avenues
Development of Next-Generation Sustainable and Environmentally Benign Synthetic Methodologies
Current synthetic routes to 3-(benzyloxy)cyclobutanecarboxylic acid and its precursors often rely on multi-step procedures that may involve hazardous reagents and generate significant waste. The future of its synthesis lies in the development of more sustainable and environmentally friendly methods, aligning with the principles of green chemistry.
One promising approach is the utilization of photochemical [2+2] cycloadditions . organic-chemistry.orgnih.gov These reactions, often proceeding under mild conditions with high atom economy, offer a direct route to the cyclobutane (B1203170) core. organic-chemistry.org Future research could focus on developing visible-light-mediated cycloadditions, employing organic dyes or photoredox catalysts to minimize energy consumption and avoid the use of high-energy UV radiation. organic-chemistry.org The use of flow chemistry in conjunction with photochemical methods could further enhance efficiency and scalability.
Another avenue for sustainable synthesis is the application of C-H functionalization logic . acs.org This strategy avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste. acs.org Research into catalytic systems, perhaps employing earth-abundant metals, for the direct and selective introduction of the benzyloxy and carboxylic acid functionalities onto a cyclobutane scaffold would represent a significant advancement.
Furthermore, the exploration of biocatalytic methods presents an attractive green alternative. Enzymes could be employed for the stereoselective synthesis of chiral derivatives of this compound, a critical aspect for potential pharmaceutical applications. While biocatalytic hydrogenation of carboxylic acids is a known process, its application to cyclobutane systems remains an area ripe for investigation. researchgate.net
| Synthetic Strategy | Potential Advantages | Research Focus |
| Photochemical [2+2] Cycloaddition | High atom economy, mild conditions, potential for stereocontrol. organic-chemistry.org | Development of visible-light photocatalysts, application in flow synthesis. |
| C-H Functionalization | Reduced number of synthetic steps, less waste generation. acs.org | Design of selective and efficient catalysts for direct functionalization. acs.org |
| Biocatalysis | High stereoselectivity, environmentally benign conditions. | Identification and engineering of enzymes for the synthesis of chiral derivatives. |
Exploration of Novel Bioactive Derivatives and Scaffolds with Enhanced Target Selectivity
The cyclobutane ring is increasingly recognized as a valuable scaffold in medicinal chemistry, offering a three-dimensional structure that can improve pharmacological properties such as metabolic stability and conformational restriction. nih.gov While the specific biological activities of this compound derivatives are not yet extensively documented, the parent cyclobutane carboxylic acid framework has been explored for various therapeutic applications, including antiviral agents.
Future research will likely focus on the synthesis and biological evaluation of a diverse library of derivatives. The carboxylic acid moiety serves as a convenient point for amide and ester formation, allowing for the introduction of a wide range of functional groups to probe interactions with biological targets. The benzyloxy group can also be modified or replaced with other substituents to explore structure-activity relationships (SAR).
The development of bioisosteres , where the cyclobutane ring mimics other functionalities, is another promising direction. For instance, the rigid cyclobutane core can act as a conformationally restricted analogue of more flexible acyclic or larger cyclic systems, potentially leading to enhanced binding affinity and selectivity for specific protein targets. nih.gov The design of such derivatives could be guided by the structures of known bioactive molecules, where the introduction of the 3-(benzyloxy)cyclobutane scaffold could lead to novel intellectual property and improved therapeutic profiles.
Integration with Flow Chemistry and Automated Synthesis Platforms for High-Throughput Synthesis
To accelerate the discovery of novel bioactive derivatives, high-throughput synthesis methodologies are essential. The integration of flow chemistry with automated synthesis platforms offers a powerful solution for the rapid generation of compound libraries based on the this compound scaffold.
Continuous flow reactors provide numerous advantages over traditional batch synthesis, including enhanced safety, improved reaction control, and facile scalability. nih.govrsc.org For instance, photochemical reactions, which are well-suited for the synthesis of cyclobutanes, can be efficiently performed in flow, allowing for precise control over irradiation time and temperature. nih.gov The generation of reactive intermediates, a common feature in cyclobutane synthesis, can be managed more safely in the small volumes of a flow reactor. rsc.org
Automated platforms can be programmed to perform sequential reactions, purifications, and characterizations, enabling the synthesis of large and diverse libraries of amides, esters, and other derivatives of this compound with minimal manual intervention. This approach would significantly accelerate the exploration of the chemical space around this scaffold and the identification of compounds with desired biological activities.
| Technology | Application to this compound | Benefits |
| Flow Chemistry | Synthesis of the cyclobutane core via photochemical or other reactions. nih.govrsc.org | Improved safety, better reaction control, enhanced scalability. nih.govrsc.org |
| Automated Synthesis | High-throughput derivatization of the carboxylic acid functionality. | Rapid generation of compound libraries for screening. |
| Integrated Systems | Combination of flow synthesis and automated derivatization. | Accelerated discovery of novel bioactive compounds. |
Applications in Supramolecular Chemistry and Nanotechnology as Functional Building Blocks
The rigid and well-defined geometry of the cyclobutane ring, combined with the functional handles of the carboxylic acid and benzyloxy groups, makes this compound an attractive building block for supramolecular chemistry and nanotechnology . lifechemicals.com
The carboxylic acid can participate in hydrogen bonding to form predictable supramolecular assemblies, such as dimers, chains, or more complex networks. The benzyloxy group can engage in π-π stacking interactions, further directing the self-assembly process. By modifying these functional groups, it is possible to tune the properties of the resulting supramolecular structures.
In the realm of materials science, this compound could serve as a monomer for the synthesis of novel polymers . nih.gov The incorporation of the rigid cyclobutane unit into a polymer backbone can impart unique thermal and mechanical properties. nih.gov For example, cyclobutane-containing polymers have been investigated for their potential as stress-responsive materials. lifechemicals.com The synthesis of polyesters or polyamides from this compound and appropriate co-monomers could lead to new materials with tailored properties.
Furthermore, the molecule's structure lends itself to the design of functional components for nanotechnology, such as molecular rods or linkers in metal-organic frameworks (MOFs) . The defined stereochemistry of substituted cyclobutanes can be used to control the dimensionality and porosity of such materials.
Computational Design and Virtual Screening for Rational Drug Discovery (Non-Clinical)
Computational methods are poised to play a crucial role in guiding the future research and development of derivatives of this compound for therapeutic applications. Virtual screening of large compound libraries against specific biological targets can identify potential hits that incorporate this scaffold. nih.govmedchemexpress.com
Pharmacophore modeling can be employed to define the key chemical features required for biological activity. researchgate.net By understanding the spatial arrangement of hydrogen bond donors and acceptors, hydrophobic groups, and other features, new derivatives of this compound can be designed with a higher probability of being active. researchgate.net
Molecular docking studies can predict the binding modes of these designed compounds within the active site of a target protein, providing insights into the key interactions that contribute to binding affinity. nih.gov This information can be used to further optimize the lead compounds. Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of derivatives with their biological activity, enabling the prediction of the activity of yet-unsynthesized compounds. nih.gov These in silico approaches will be instrumental in prioritizing synthetic efforts and accelerating the discovery of new drug candidates based on the this compound scaffold.
| Computational Method | Application | Expected Outcome |
| Virtual Screening | Screening of virtual libraries containing the 3-(benzyloxy)cyclobutane scaffold. nih.govmedchemexpress.com | Identification of initial hit compounds for a specific biological target. |
| Pharmacophore Modeling | Defining the essential chemical features for biological activity. researchgate.net | Guiding the design of new, more potent derivatives. |
| Molecular Docking | Predicting the binding mode and affinity of derivatives to a target protein. nih.gov | Rationalizing structure-activity relationships and prioritizing compounds for synthesis. |
| QSAR | Correlating chemical structure with biological activity. nih.gov | Predicting the activity of novel derivatives. |
Q & A
Q. What are the common synthetic routes for introducing the benzyloxy group in 3-(Benzyloxy)cyclobutanecarboxylic acid?
The benzyloxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For cyclobutane derivatives, Williamson ether synthesis using benzyl bromide and a hydroxylated cyclobutane precursor under basic conditions (e.g., NaH or K₂CO₃) is common. Alternative methods include Pd-catalyzed cross-coupling for aryl ether formation, as seen in benzyloxy-substituted boronic acid derivatives . Optimization of reaction time and temperature is critical to avoid ring strain-induced side reactions in cyclobutane systems.
Q. Which purification techniques are effective for isolating this compound?
Recrystallization using solvents like ethyl acetate/hexane or methanol/water is recommended, as indicated by melting point data for structurally similar compounds (e.g., 3-benzyloxybenzaldehyde, mp 55–59°C ). Column chromatography (silica gel, eluent: gradient of ethyl acetate in hexane) is also effective, particularly for removing unreacted starting materials. Purity validation via HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
Q. What spectroscopic methods confirm the structure of this compound?
- ¹H/¹³C NMR : Key signals include cyclobutane ring protons (δ 2.5–3.5 ppm, multiplet) and benzyloxy aromatic protons (δ 7.2–7.4 ppm). The carboxylic acid proton may appear broad (δ ~12 ppm) or be absent if deprotonated.
- IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch) and 1250 cm⁻¹ (C-O-C ether stretch).
- Mass Spectrometry : ESI-MS or HRMS for molecular ion ([M+H]⁺ expected at m/z ~206.1) and fragmentation patterns .
Q. What safety precautions are critical when handling this compound?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods due to potential carbon oxide decomposition products .
- Storage : In airtight containers, away from oxidizers and ignition sources, at 2–8°C for long-term stability .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Temperature Control : Lower temperatures (0–25°C) minimize cyclobutane ring opening.
- Catalysis : Use phase-transfer catalysts (e.g., TBAB) for biphasic reactions .
- Protection/Deprotection : Temporarily protect the carboxylic acid group as a methyl ester to prevent side reactions during benzyloxy introduction .
Q. What factors influence the compound’s stability under experimental conditions?
- pH : The carboxylic acid group may protonate/deprotonate, affecting solubility and reactivity. Stable in neutral to slightly acidic conditions (pH 4–6) .
- Light/Temperature : Store in amber vials at ≤8°C to prevent photodegradation or thermal decomposition .
- Oxidizers : Avoid strong oxidants (e.g., HNO₃) to prevent decarboxylation or ring cleavage .
Q. How should researchers address discrepancies in reported physical properties?
- Purity Verification : Reanalyze samples using orthogonal methods (e.g., NMR + HPLC) to rule out impurities .
- Polymorphism Screening : Use differential scanning calorimetry (DSC) to identify crystalline forms affecting melting points .
- Solvent Effects : Compare solubility in DMSO vs. methanol, as hydrogen bonding can alter apparent properties .
Q. What computational strategies predict reactivity in novel synthetic pathways?
- DFT Calculations : Model transition states for cyclobutane ring-opening reactions or benzyloxy group substitution .
- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., polarity effects in DMF vs. THF) .
Q. What are its potential applications in medicinal chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
